3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
3-(3-Bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a pyrazolo[4,3-c]quinoline core substituted with a 3-bromophenyl group at position 3, a fluorine atom at position 6, and a phenyl group at position 1. The molecular formula is inferred as C22H12BrFN4, with a molecular weight of ~463.26 g/mol . Structural features such as bromine (electron-withdrawing) and fluorine (polar substituent) may influence its physicochemical and biological properties.
Properties
IUPAC Name |
3-(3-bromophenyl)-6-fluoro-1-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrFN3/c23-15-7-4-6-14(12-15)20-18-13-25-21-17(10-5-11-19(21)24)22(18)27(26-20)16-8-2-1-3-9-16/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCHCCNIMXOLDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC(=CC=C5)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound within the pyrazoloquinoline family, known for its diverse biological activities. This compound features a unique structure with a fused pyrazole and quinoline ring system, which is modified by bromine and fluorine substituents. The biological activity of this compound has been explored primarily in the context of anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C22H13BrFN3. The presence of halogen substituents significantly influences its chemical reactivity and biological properties. The bromine atom can participate in nucleophilic substitution reactions, while the fluorine atom may serve as a leaving group or participate in electrophilic aromatic substitutions.
Biological Activity Overview
Research indicates that pyrazolo[4,3-c]quinolines exhibit significant biological activities, including:
- Anti-inflammatory Effects : These compounds have shown potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, making them valuable for treating inflammatory diseases .
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. The structural modifications in these compounds can enhance their biological efficacy and selectivity against cancer cells .
Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of several pyrazolo[4,3-c]quinoline derivatives, including this compound. The results indicated that this compound exhibited significant inhibition of LPS-induced NO production with an IC50 value comparable to established anti-inflammatory agents. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring could enhance anti-inflammatory activity while reducing cytotoxicity to RAW 264.7 cells .
Anticancer Activity
In another study focusing on anticancer properties, various derivatives of pyrazolo[4,3-c]quinoline were tested for their cytotoxic effects against different cancer cell lines. The findings suggested that this compound showed promising results in inhibiting cell proliferation in vitro. Further optimization of the structure led to improved selectivity and potency against specific cancer types .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1H-Pyrazolo[4,3-c]quinoline | Base structure without substitutions | Anticancer activity | Lacks specific halogen substitutions |
| 4-Amino-1H-pyrazolo[4,3-c]quinoline | Amino group at position 4 | Anti-inflammatory properties | More polar due to amino group |
| 6-Fluoro-1H-pyrazolo[4,3-c]quinoline | Fluorine at position 6 only | Antimicrobial activity | Focuses on antimicrobial effects |
| This compound | Bromophenyl at position 3; Fluoro at position 6 | Anti-inflammatory & anticancer | Dual activity profile |
Mechanistic Insights
The mechanism behind the biological activities of this compound involves:
- Inhibition of iNOS and COX-2 : This leads to reduced NO production in inflammatory conditions.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
Scientific Research Applications
Biological Activities
Research indicates that pyrazoloquinolines exhibit significant biological activities, including:
- Anti-inflammatory Properties : Compounds similar to 3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline have shown potent inhibition of nitric oxide production in LPS-stimulated macrophages. This suggests potential applications for treating inflammatory diseases by inhibiting inducible nitric oxide synthase and cyclooxygenase-2 expression.
- Anticancer Activity : Derivatives of pyrazoloquinolines have been reported to possess anticancer properties. For instance, certain compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Effects : Pyrazoloquinolines have also been explored for their antimicrobial activities. Some derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, indicating their potential as antibiotic agents .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential. Below is a table summarizing key features and biological activities:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1H-Pyrazolo[4,3-c]quinoline | Base structure without substitutions | Anticancer activity | Lacks specific halogen substitutions |
| 4-Amino-1H-pyrazolo[4,3-c]quinoline | Amino group at position 4 | Anti-inflammatory properties | More polar due to amino group |
| 6-Fluoro-1H-pyrazolo[4,3-c]quinoline | Fluorine at position 6 only | Antimicrobial activity | Focuses on antimicrobial rather than anti-inflammatory effects |
The uniqueness of this compound lies in its combination of halogen substituents and its potential dual activity profile against inflammation and cancer.
Case Studies
Several studies have reported on the efficacy of related compounds in clinical settings:
- A study demonstrated that pyrazoloquinoline derivatives could inhibit tumor growth in various cancer models, showcasing their potential as therapeutic agents against malignancies .
- Another investigation highlighted the antimicrobial activity of pyrazoloquinolines against resistant bacterial strains, suggesting their applicability in treating infections caused by antibiotic-resistant bacteria .
Comparison with Similar Compounds
Comparison with Similar Pyrazoloquinoline Derivatives
Structural and Substituent Analysis
The table below compares key structural and functional attributes of the target compound with analogous derivatives:
Key Observations:
- Substituent Position : The target compound’s 3-bromophenyl group differs from F6’s 4-chlorophenyl and 9b’s 2-bromophenyl. Positional variations significantly alter steric and electronic interactions, impacting binding affinity and solubility .
- The absence of such groups in the target compound implies divergent biological roles.
Research Findings and Implications
- Anti-Inflammatory Potential: Pyrazolo[4,3-c]quinolines with amino groups (e.g., 2i) inhibit LPS-induced NO production and iNOS/COX-2 expression, suggesting the target compound’s bromophenyl group could be optimized for similar pathways .
- Structural Optimization: Evidence highlights the therapeutic impact of substituent choice, e.g., methyl groups (F6) for lipophilicity vs. polar amino groups (2i) for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
